molecular formula C20H27N3O3 B6759572 N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide

N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide

Cat. No.: B6759572
M. Wt: 357.4 g/mol
InChI Key: KCZQSJWMVXCBQT-UHFFFAOYSA-N
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Description

N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a cyclopentenyl group and a methoxybenzoyl group

Properties

IUPAC Name

N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-26-18-8-6-17(7-9-18)19(24)22-12-14-23(15-13-22)20(25)21-11-10-16-4-2-3-5-16/h4,6-9H,2-3,5,10-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZQSJWMVXCBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)NCCC3=CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the methoxybenzoyl group can enhance its binding affinity. The cyclopentenyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclopenten-1-yl)ethyl]-4-benzoylpiperazine-1-carboxamide: Lacks the methoxy group, which may affect its binding properties.

    N-[2-(cyclopenten-1-yl)ethyl]-4-(4-chlorobenzoyl)piperazine-1-carboxamide: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and biological activity.

Uniqueness

N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide is unique due to the presence of the methoxy group, which can enhance its solubility and binding interactions. This makes it a valuable compound for further research and development in various scientific fields.

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